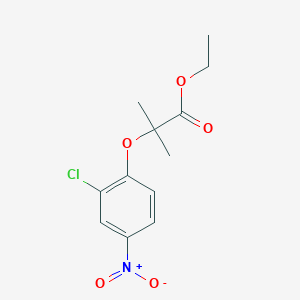
ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate
Descripción general
Descripción
Ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness in controlling a wide range of weeds. Nitrofen is classified as a chlorinated phenoxyalkanoic acid herbicide and is known for its selective action on broadleaf weeds.
Mecanismo De Acción
Nitrofen acts as a growth regulator by inhibiting the biosynthesis of the plant hormone auxin. Auxin is a key regulator of plant growth and development, and its inhibition by ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate results in stunted growth and eventual death of the plant.
Biochemical and Physiological Effects
Nitrofen has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of lignin, a key component of plant cell walls. Nitrofen also disrupts the balance of reactive oxygen species in plants, leading to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available herbicide that can be used to study the effects of herbicides on plant growth and development. However, ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate also has some limitations. It is toxic to humans and has been shown to have negative effects on the environment, including soil and water contamination.
Direcciones Futuras
There are several areas of future research that could be explored with regards to ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate. These include:
1. Investigating the mechanisms of herbicide resistance in weeds and developing new strategies to combat resistant weeds.
2. Studying the effects of ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate on non-target organisms, including beneficial insects and soil microorganisms.
3. Developing new herbicides that are more environmentally friendly and less toxic to humans.
4. Exploring the potential use of ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate as a treatment for certain diseases, such as cancer.
Conclusion
In conclusion, ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate is a synthetic herbicide that has been widely used in agriculture for weed control. It has been extensively studied for its potential use in scientific research, particularly in the study of herbicide resistance in weeds. Nitrofen acts as a growth regulator by inhibiting the biosynthesis of the plant hormone auxin, and has a range of biochemical and physiological effects on plants. While ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate has advantages for use in laboratory experiments, it also has limitations and negative effects on the environment. Further research is needed to explore the potential of ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate in various fields and to develop more environmentally friendly herbicides.
Aplicaciones Científicas De Investigación
Nitrofen has been extensively studied for its potential use in scientific research. It has been used as a tool to study the effects of herbicides on plant growth and development. Nitrofen has also been used to investigate the mechanisms of herbicide resistance in weeds.
Propiedades
IUPAC Name |
ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-4-18-11(15)12(2,3)19-10-6-5-8(14(16)17)7-9(10)13/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAXAWLHWZMFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4840975.png)
![methyl 4-(4-bromophenyl)-2-[(3-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4840977.png)

![8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4841015.png)
![6-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4841024.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B4841031.png)
![methyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841037.png)
![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4841040.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4841044.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea](/img/structure/B4841046.png)

![2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4841065.png)
![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4841078.png)
